8-Aminohexylamino cAMP

概要

説明

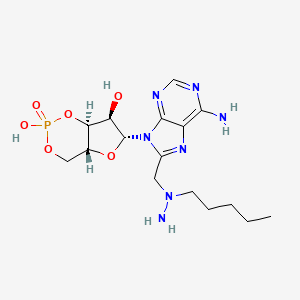

8-Aminohexylamino cAMP is a derivative of the natural signal molecule cyclic adenosine monophosphate (cAMP). It is characterized by the substitution of the hydrogen atom at position 8 of the nucleobase with an aminohexylamino group. This modification enhances its stability and selectivity, making it a valuable tool in biochemical research, particularly in the study of cAMP-dependent protein kinases and phosphodiesterases .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminohexylamino cAMP involves the introduction of an aminohexylamino group at the 8-position of the adenine ring in cAMP. This is typically achieved through a multi-step process:

Nitration and Reduction: The adenine ring is first nitrated to introduce a nitro group at the 8-position, followed by reduction to form an amino group.

Alkylation: The amino group is then alkylated with a hexylamine derivative to introduce the aminohexylamino side chain.

Cyclization: The modified adenine is then cyclized with ribose and phosphorylated to form the cyclic monophosphate structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.

Purification: The product is purified using techniques such as chromatography to remove impurities and by-products.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and stability of the final product.

化学反応の分析

Types of Reactions: 8-Aminohexylamino cAMP undergoes various chemical reactions, including:

Oxidation: The aminohexylamino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The aminohexylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as halides or thiols are used in the presence of suitable catalysts.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in biochemical assays and research .

科学的研究の応用

Scientific Research Applications

The applications of 8-AHA-cAMP can be categorized into several key areas:

Biochemical Studies

- Signal Transduction Pathways : 8-AHA-cAMP is extensively used to study the signaling pathways mediated by cAMP. By activating PKA, it helps elucidate the downstream effects on gene expression and cellular metabolism.

- Protein Kinase Activation : It serves as a potent activator of PKA, allowing researchers to investigate the phosphorylation patterns of target proteins under various conditions.

Affinity Chromatography

- Purification of cAMP-Responsive Proteins : 8-AHA-cAMP is utilized in affinity chromatography to purify cAMP-dependent proteins such as protein kinases and phosphodiesterases. The compound is immobilized on a gel matrix, allowing specific binding and elution of target proteins .

| Property | Details |

|---|---|

| Ligand Density | Approximately 6 µmol/ml of settled gel |

| Recommended Elution | Cyclic nucleotide gradient up to 40 mM |

| Stability | Stable at ambient temperature; refrigerate for long-term storage |

Molecular Mechanism Studies

- Mechanistic Insights : Researchers employ 8-AHA-cAMP to gain insights into the molecular mechanisms of PKA activation. It binds to the regulatory subunits of PKA, resulting in the release and activation of catalytic subunits, thus providing a clearer understanding of enzyme regulation.

Cellular Effects

- Modulation of Cellular Processes : The compound influences various cellular processes by modulating signaling pathways involved in cell growth, differentiation, and metabolism. Its ability to activate PKA allows for detailed studies on how changes in cAMP levels affect cellular responses.

Case Studies

Several studies highlight the effectiveness and versatility of 8-AHA-cAMP in research:

- Study on Protein Kinase A Activation : Research demonstrated that 8-AHA-cAMP effectively activates PKA in vitro, leading to significant phosphorylation events in target proteins. This study provided insights into how different concentrations of the compound affect kinase activity and downstream signaling outcomes .

- Affinity Chromatography Applications : In a case study involving E. coli proteins, researchers successfully used 8-AHA-cAMP-agarose gels to purify cAMP-responsive proteins, demonstrating its utility in protein biochemistry .

作用機序

8-Aminohexylamino cAMP exerts its effects by binding to the cAMP binding domains of proteins, such as cAMP-dependent protein kinases. This binding induces conformational changes in the proteins, leading to their activation or inhibition. The compound’s site selectivity allows for the selective activation of specific protein kinase isoforms, thereby modulating various cellular processes.

類似化合物との比較

8-Bromo cAMP: A brominated derivative of cAMP with similar applications but different stability and selectivity profiles.

8-Piperidino cAMP: A piperidine-substituted cAMP analogue used for selective activation of protein kinase isoforms.

8-Aminohexylamino cGMP: A similar compound with a guanosine base instead of adenine, used in the study of cGMP-dependent pathways.

Uniqueness: 8-Aminohexylamino cAMP is unique due to its high metabolic stability and site selectivity, making it a preferred choice for specific biochemical applications. Its ability to selectively activate certain protein kinase isoforms sets it apart from other cAMP analogues.

生物活性

8-Aminohexylamino cAMP (also referred to as 8-(6-aminohexyl)-amino-cAMP) is a cyclic adenosine monophosphate (cAMP) analog that has garnered interest due to its potential biological activities and applications in cellular signaling research. This compound serves as a tool for studying cAMP-mediated pathways, which are crucial in various physiological processes, including hormone signaling, neuronal activity, and immune responses.

- Molecular Formula : C₃₈H₅₃N₈O₇P

- Molecular Weight : 576.55 g/mol

- Purity : ≥ 95% (HPLC)

- Appearance : Colorless to slightly yellow solution

- Storage Conditions : Store at -20 °C

cAMP acts as a secondary messenger in many biological systems. The elevation of cAMP levels in cells leads to the activation of protein kinase A (PKA) and other downstream effectors, which mediate various cellular responses. The introduction of this compound into cellular systems mimics the action of endogenous cAMP, allowing researchers to investigate its effects on specific signaling pathways.

1. Signal Transduction

This compound has been shown to activate PKA, leading to phosphorylation of target proteins involved in metabolic regulation, gene expression, and cell proliferation. This activity is crucial for understanding how cells respond to hormonal signals.

2. Neuronal Function

Research indicates that cAMP is involved in synaptic plasticity and neurotransmitter release in neurons. The application of this compound has been used to study its effects on neuronal excitability and synaptic transmission, highlighting its role in learning and memory processes.

3. Immune Response Modulation

cAMP plays a significant role in immune cell signaling. Studies have demonstrated that this compound can modulate the function of T cells and macrophages, influencing cytokine production and immune responses.

Case Studies

-

Neuronal Activity :

- A study investigated the effects of this compound on hippocampal neurons. The results indicated enhanced long-term potentiation (LTP), suggesting that this compound could facilitate synaptic strengthening associated with learning processes.

-

Cancer Cell Proliferation :

- In cancer research, the compound was tested on various cancer cell lines. It was found to inhibit proliferation by inducing apoptosis through PKA-mediated pathways, providing insight into potential therapeutic applications.

-

Cardiac Function :

- Research on cardiac myocytes revealed that treatment with this compound improved contractility and calcium handling, suggesting its potential use in heart failure therapies.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(4aR,6R,7R,7aS)-6-[6-amino-8-[[amino(pentyl)amino]methyl]purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N7O6P/c1-2-3-4-5-22(18)6-10-21-11-14(17)19-8-20-15(11)23(10)16-12(24)13-9(28-16)7-27-30(25,26)29-13/h8-9,12-13,16,24H,2-7,18H2,1H3,(H,25,26)(H2,17,19,20)/t9-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPSJZOUBIGSHY-RVXWVPLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CC1=NC2=C(N=CN=C2N1C3C(C4C(O3)COP(=O)(O4)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN(CC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960386 | |

| Record name | 6-{6-Amino-8-[(1-pentylhydrazinyl)methyl]-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39824-30-1 | |

| Record name | 8-Aminohexylamino cAMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039824301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-{6-Amino-8-[(1-pentylhydrazinyl)methyl]-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 8-Aminohexylamino cAMP, and how does its structure influence its selectivity for cAMP-dependent protein kinase (PKA) type I?

A1: this compound is a site-selective analog of cyclic adenosine monophosphate (cAMP) that preferentially activates PKA type I. This selectivity stems from its structural modification – the 8-aminohexylamino group – which enhances its binding affinity for the type I regulatory subunit (RI) of PKA compared to the type II regulatory subunit (RII). [, , , ]. Upon binding to RI, this compound induces a conformational change that releases the catalytic subunit of PKA, allowing it to phosphorylate downstream targets and initiate various cellular processes. [, , , ].

Q2: How can the synergistic effects of this compound with other cAMP analogs help to elucidate the role of different PKA isozymes in specific cellular responses?

A2: Researchers utilize this compound in combination with other site-selective cAMP analogs, such as N6-benzoyl-cAMP, to selectively activate specific PKA isozymes. By observing the synergistic effects on cellular responses like steroidogenesis or protein secretion, researchers can determine the relative contribution of each PKA type to a particular pathway. For example, in rat Leydig cells, the synergistic increase in androgen production observed when this compound was paired with N6-benzoyl-cAMP confirmed the involvement of both PKA type I and type II in steroidogenesis. []. Similarly, in rat Sertoli cells, combining this compound with N6-benzoyl-cAMP helped establish the predominant role of PKA type I in cAMP-dependent tissue-type plasminogen activator secretion. [].

Q3: Research indicates that this compound can overcome compartmentalization of PKA type I. Could you elaborate on this phenomenon and its implications?

A3: Studies suggest that PKA type I can be compartmentalized within cells, limiting its access to endogenously produced cAMP. Interestingly, this compound, due to its high affinity for PKA type I, can effectively activate this isozyme even when paired with agents that stimulate endogenous cAMP production, like forskolin or luteinizing hormone. [, ]. This ability to overcome compartmentalization makes this compound a valuable tool for investigating the specific roles of PKA type I in cellular processes where its activity might be spatially restricted.

Q4: How does the use of this compound in oocyte research contribute to our understanding of the mechanisms governing meiotic arrest and resumption?

A4: Research using this compound has provided valuable insights into the complex interplay of PKA isozymes in regulating oocyte maturation. Studies show that this compound effectively maintains meiotic arrest in denuded oocytes, supporting the role of PKA type I in this process []. Conversely, analogs preferentially activating PKA type II, or combinations leading to its selective activation, were more effective in inducing germinal vesicle breakdown and cumulus expansion. []. These findings underscore the differential roles of PKA isozymes within the oocyte-cumulus cell complex and contribute to our understanding of the molecular mechanisms controlling oocyte maturation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。